ADP-Induced Platelet Aggregation: ~1,350-Fold Weaker Than PGE1 in Human PRP
In a direct head-to-head comparison within the same study, 13,14-dihydro-15-keto-PGE1 inhibited ADP-induced platelet aggregation in human platelet-rich plasma (PRP) with an IC50 of 54 µM and in washed platelets with an IC50 of 200 µM, whereas the parent compound PGE1 exhibited an IC50 of 40 nM under identical conditions [1]. The potency deficit of 13,14-dihydro-15-keto-PGE1 relative to PGE1 is approximately 1,350-fold in PRP and 5,000-fold in washed platelets, confirming its classification as a biologically inactive metabolite.
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | IC50 = 54 µM (human PRP); IC50 = 200 µM (washed human platelets) |
| Comparator Or Baseline | PGE1: IC50 = 40 nM (same assay system) |
| Quantified Difference | ~1,350-fold weaker in PRP; ~5,000-fold weaker in washed platelets |
| Conditions | Human platelet-rich plasma and washed platelets; ADP-induced aggregation; in vitro |
Why This Matters
This quantitative inactivity is the definitive criterion for selecting 13,14-dihydro-15-keto-PGE1 as a negative control or to confirm that observed effects in PGE1-treated systems are mediated solely by the parent compound and not by circulating metabolites.
- [1] Kobzar, G., Mardla, V., Järving, I., et al. Antiaggregating potency of E-type prostaglandins in human and rabbit platelets. Proc. Estonian Acad. Sci. Chem. 1991, 40, 179-180. View Source
